Silane, trimethyl(phenylacetyl)-
Description
"Silane, trimethyl(phenylacetyl)-" refers to a class of organosilicon compounds where a trimethylsilyl group (-Si(CH₃)₃) is bonded to a phenylacetyl moiety. These derivatives are characterized by their hybrid organic-inorganic structures, combining the stability of silicon with the reactivity of aromatic and unsaturated hydrocarbon groups. Such compounds are primarily utilized in organic synthesis, polymer chemistry, and materials science due to their unique electronic and steric properties .
Properties
CAS No. |
56583-94-9 |
|---|---|
Molecular Formula |
C11H16OSi |
Molecular Weight |
192.33 g/mol |
IUPAC Name |
2-phenyl-1-trimethylsilylethanone |
InChI |
InChI=1S/C11H16OSi/c1-13(2,3)11(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
BCRZWEQCCUZXKL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(phenylacetyl)- typically involves the reaction of phenylacetyl chloride with trimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The process can be summarized as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{COCl} + \text{(CH}_3\text{)}_3\text{SiH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CO}\text{Si(CH}_3\text{)}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of Silane, trimethyl(phenylacetyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Silane, trimethyl(phenylacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, trimethyl(phenylacetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Mechanism of Action
The mechanism of action of Silane, trimethyl(phenylacetyl)- involves the formation of strong silicon-carbon bonds. The silicon atom in the compound can act as a radical donor or acceptor, facilitating various chemical reactions. The molecular targets and pathways involved include:
Radical Reactions: The silicon atom can stabilize radical intermediates, making it useful in radical-based reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "Silane, trimethyl(phenylacetyl)-" with structurally related organosilanes, focusing on molecular properties, synthesis, and applications:
Table 1: Comparative Analysis of Trimethylsilyl Derivatives
Structural and Reactivity Differences
Trimethyl(4-phenyl-1,3-butadienyl)silane : The conjugated diene system enhances reactivity in cycloaddition reactions (e.g., Diels-Alder), making it valuable for constructing polycyclic frameworks .
Trimethyl(3-phenyl-2-propenyl)silane : The allyl group facilitates nucleophilic substitutions and cross-couplings, though its synthesis often produces disilane byproducts, requiring purification .
Trimethyl(2-phenylethoxy)silane: The ether linkage increases hydrolytic stability, favoring its use as a transient protecting group for alcohols or phenols .
Trimethyl(3-phenyl-1-propenyl)silane (Z) : The propenyl geometry (Z-isomer) influences stereoselective reactions, with applications in asymmetric catalysis .
Market and Industrial Relevance
- Trimethyl(3-phenyl-2-propenyl)silane is a focus of global market analyses, with projected growth driven by demand in silicone polymers and specialty chemicals .
- Trimethyl(4-phenyl-1,3-butadienyl)silane is niche but critical in academic research for synthesizing bioactive molecules .
Physicochemical Properties
- Thermal Stability : Allyl and propenyl silanes exhibit lower thermal stability compared to ether-linked derivatives due to unsaturated bonds .
- Solubility : Ether-substituted silanes (e.g., 2-phenylethoxy) show higher polarity and solubility in polar solvents .
Research Findings and Challenges
- Synthesis Challenges : Nickel-catalyzed routes (e.g., for dienyl silanes) require stringent conditions to avoid isomerization , while allyl silane synthesis faces selectivity issues .
- Functionalization Potential: Propargyl silanes (e.g., boronate-containing analogs in ) demonstrate versatility in click chemistry, though their phenylacetyl counterparts are underexplored .
- Toxicity and Safety : Chlorinated analogs (e.g., trichlorophenyl silane in ) highlight the need for careful handling, suggesting similar precautions for phenylacetyl derivatives .
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